N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-naphthalenesulfonamide
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Overview
Description
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-naphthalenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms, and a naphthalene ring, which is a fused pair of benzene rings. The presence of these rings imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-naphthalenesulfonamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclization of 1,3-dicarbonyl compounds with hydrazines under acidic or basic conditions to form the pyrazole core . The naphthalenesulfonamide moiety can be introduced through sulfonation reactions involving naphthalene derivatives and sulfonating agents such as chlorosulfonic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as transition metals, can also enhance the efficiency of the synthesis . Additionally, green chemistry principles, such as solvent-free reactions and the use of renewable feedstocks, are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-naphthalenesulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols . Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols . Substitution reactions can lead to the formation of various substituted derivatives of the original compound .
Scientific Research Applications
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-naphthalenesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-naphthalenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways . The pyrazole and naphthalene rings play a crucial role in the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides and pyrazole derivatives, such as:
- N-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]benzamide
- N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine
Uniqueness
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-naphthalenesulfonamide is unique due to the combination of its pyrazole and naphthalene rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-methylnaphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-13-16(11-18-20(13)3)12-19(2)23(21,22)17-9-8-14-6-4-5-7-15(14)10-17/h4-11H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRUJNWLLLRYSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CN(C)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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